Distinct Side-Chain Architecture Distinguishes 5418-53-1 from Hydroxychloroquine and Chloroquine
The target compound features a 1,3-diaminopropane backbone terminated by a primary ethanol group, whereas hydroxychloroquine possesses a 1,4-diaminopentane backbone with an N-ethyl-N-ethanol substitution [1]. Comparative molecular properties illustrate the structural divergence (Table 1).
| Evidence Dimension | Chemical structure and molecular descriptors |
|---|---|
| Target Compound Data | C14H18ClN3O; MW 279.77 g/mol; 1,3-diaminopropane linker; primary ethanol terminus |
| Comparator Or Baseline | Hydroxychloroquine (C18H26ClN3O; MW 335.87 g/mol; 1,4-diaminopentane linker; N-ethyl-N-ethanol terminus); Chloroquine (C18H26ClN3; MW 319.87 g/mol; N,N-diethylpentane-1,4-diamine terminus) |
| Quantified Difference | Target compound lacks the N-ethyl substituent and contains a three-carbon versus five-carbon linker, resulting in a molecular weight difference of ~56 g/mol compared to hydroxychloroquine and distinct hydrogen-bond donor/acceptor count. |
| Conditions | Computational structural comparison using SMILES and InChI from ichemistry.cn and PubChem |
Why This Matters
Procurement decisions based solely on the 7-chloroquinoline core overlook the dramatic influence of side-chain topology on biological target engagement; this compound occupies a distinct chemical space that precludes direct functional substitution with chloroquine or hydroxychloroquine.
- [1] ichemistry.cn. CAS:5418-53-1 molecular data; chemsrc.com molecular data for hydroxychloroquine (CAS 118-42-3) and chloroquine (CAS 54-05-7). View Source
